molecular formula C12H12FI B2869547 1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287312-70-1

1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2869547
CAS No.: 2287312-70-1
M. Wt: 302.131
InChI Key: YVQAFKRRKQWICP-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural features, which include a highly strained three-membered ring system. The incorporation of fluorine and iodine atoms into the bicyclo[1.1.1]pentane framework can significantly alter the compound’s physicochemical properties, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the acidity/basicity of neighboring functional groups, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

    Bicyclo[1.1.1]pentane Derivatives: These compounds share the same bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.

    Fluorinated Compounds: These compounds contain fluorine atoms and are used to study the effects of fluorine substitution on the physicochemical properties of organic molecules.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FI/c1-8-4-9(13)2-3-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQAFKRRKQWICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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